molecular formula C15H19N3O3 B050286 Imazethapyr CAS No. 81335-77-5

Imazethapyr

Cat. No.: B050286
CAS No.: 81335-77-5
M. Wt: 289.33 g/mol
InChI Key: XVOKUMIPKHGGTN-UHFFFAOYSA-N
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Description

Imazethapyr is a herbicide that is used to control broadleaf and grassy weeds in a variety of crops. It is a member of the imidazolinone family of herbicides and is one of the most widely used herbicides in the United States. This compound has been used in both pre- and post-emergent applications and is a very effective weed control tool.

Scientific Research Applications

  • Human Health Risks : Imazethapyr exposure has been linked to increased risks of bladder and colon cancer among pesticide applicators, suggesting its potential role in the etiology of these cancers (Koutros et al., 2009).

  • Plant Biochemical Pathways : Research on Arabidopsis thaliana indicates that this compound affects key biochemical pathways, including branched-chain amino acid (BCAA) synthesis and catabolism, sugar and starch metabolism, and impacts the microbial community structure in the rhizosphere (Qian et al., 2015).

  • Enantioselectivity in Plants : Studies show that R- and S-enantiomers of this compound exhibit different levels of toxicity and effects on rice and Arabidopsis thaliana. These differences manifest in enzyme inhibition, amino acid synthesis, photosynthesis, and gene transcription (Qian et al., 2011; Zhao et al., 2020).

  • Impact on Microbial and Plant Symbiosis : this compound affects Rhizobium growth and its symbiosis with pea, indicating its influence on nodule initiation and development without directly affecting Rhizobium (González et al., 1996).

  • Effects on Soil Microbiology : this compound application alters the microbial community structures on plant leaves, which can increase the abundance of pathogenic bacteria. It also impacts soil enzyme activities and microbial biomass (Liu et al., 2019; Perucci & Scarponi, 1994).

  • Genotoxic and Cytotoxic Effects : Studies on Allium cepa root cells revealed that this compound can induce cytotoxic activity and DNA damage, highlighting its potential genotoxic effects (Liman et al., 2015).

  • Sensitivity in Crops : Research demonstrates that oilseed rape is highly sensitive to this compound soil residues, affecting both root and shoot growth (Mehdizadeh, 2019).

  • Photosynthesis and Chlorophyll Synthesis : this compound affects chlorophyll synthesis and photosynthesis in Arabidopsis thaliana in an enantioselective manner, with R-IM showing greater inhibition than S-IM (Qian et al., 2013).

  • Ecotoxicology : Studies on Leptodactylus latinasus adult frogs show that this compound exposure can lead to histological, biochemical, and genotoxic effects, indicating potential ecological risks (Pérez-Iglesias et al., 2021).

  • Oxidative Stress and Herbicide Mode of Action : In pea plants, this compound induces slight lipid peroxidation without significant changes in antioxidant enzymatic activities, suggesting oxidative stress is not primarily related to its mode of action (Zabalza et al., 2007).

Mechanism of Action

Target of Action

Imazethapyr primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound impairs protein biosynthesis, which is crucial for plant growth and development .

Mode of Action

This compound works by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant . As a result, protein biosynthesis is impaired, which ultimately leads to the death of susceptible weed species .

Biochemical Pathways

This compound significantly affects several metabolic pathways. It downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for this compound inhibiting photosynthetic carbon fixation and cellular energy metabolism .

Pharmacokinetics

This compound is readily absorbed by the foliage of plants, and root absorption also occurs but is slower . It is translocated via both the xylem and phloem . The compound is metabolized by tolerant species to non-phytotoxic compounds, which is the basis of its selectivity .

Result of Action

The action of this compound results in significant molecular and cellular effects. Root exposure to this compound inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . Following growth inhibition, meristematic areas gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dissipation of this compound in soil is enhanced by the amendment of soil with farmyard manure and an increase in temperature . It is essentially stable to degradation in soil maintained under aerobic conditions . It is also worth noting that soil is the ultimate sink for most pesticides, including this compound .

Safety and Hazards

Imazethapyr may form combustible dust concentrations in air and is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Future research could focus on the regulation of auxin and DIMBOA levels in plants, which could help regulate the plant growth-defense balance under herbicide stress . Another area of interest is the long-term effects of Imazethapyr residues on plant growth and rhizosphere microbial communities .

Biochemical Analysis

Biochemical Properties

Imazethapyr has a significant impact on the biochemical reactions within plants. It interacts with the enzyme acetohydroxyacid synthase, impairing protein biosynthesis and ultimately leading to the death of susceptible weed species .

Cellular Effects

This compound exposure inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . It significantly downregulates the genes involved in photosynthetic electron transport and the carbon cycle .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . This inhibition impairs protein biosynthesis, leading to the death of susceptible weed species .

Temporal Effects in Laboratory Settings

In a multi-generation culture study, the treatment of Arabidopsis thaliana by this compound resulted in an increasingly obvious growth inhibitory effect . The higher concentration of this compound inhibited A. thaliana more strongly, and changed the abundance of rhizosphere microbes .

Dosage Effects in Animal Models

The absorption, excretion, tissue residues, and metabolism of this compound were investigated in rats. The administered this compound in oral doses of 10 and 1000 mg/kg body weight was readily excreted; greater than 94% of the dose was eliminated in the urine and feces within 48 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis. It interacts with the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Properties

IUPAC Name

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKUMIPKHGGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101917-66-2 (ammonium-salt)
Record name Imazethapyr [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID3024287
Record name Imazethapyr
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Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white solid; [Merck Index] Colorless solid; [HSDB]
Record name Imazethapyr
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Boiling Point

180 °C (decomposes)
Record name IMAZETHAPYR
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Solubility

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C
Record name IMAZETHAPYR
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Density

1.10 to 1.12 at 21 °C
Record name IMAZETHAPYR
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Absorbed by plant roots and foliage, being translocated to meristematic regions where it inhibits the biosynthesis of valine, leucine and isoleucine preventing cell division., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...
Record name IMAZETHAPYR
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid, Off-white to tan solid

CAS No.

81335-77-5
Record name Imazethapyr
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Record name Imazethapyr
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Record name IMAZETHAPYR
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Melting Point

173 °C
Record name IMAZETHAPYR
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A mixture of 0.8 g of 2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid (2.7 mmol) and 0.56 g sodium acetate (6.8 mmol) in 10 mL acetic acid is warmed until homogeneous and cooled to room temperature. The solution is treated with 0.88 g bromine (5.45 mmol), and the reaction is stirred at 25° C. for 16 hours, then at 75° C. for three days. The reaction mixture is partitioned between CH2Cl2 and water, and the organic phase is dried and concentrated in vacuo. The residue is recrystallized from ethyl acetate-hexanes to afford 0.4 g of the title product having mp 172°-175° C.
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.8 g of 2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid (2.7 mmol) and 0.56 g sodium acerate (6.8 mmol) in 10 mL acetic acid is warmed until homogeneous and cooled to room temperature. The solution is treated with 0.88 g bromine (5.45 mmol), and the reaction is stirred at 25° C. for 16 hours, then at 75° C. for three days. The reaction mixture is partitioned between CH2Cl2 and water, and the organic phase is dried and concentrated in vacuo. The residue is recrystallized from ethyl acetate-hexanes to afford 0.4 g of the title product having mp 172°-175° C.
Name
2-{[(1-carbamoyl-1,2-dimethylpropyl)amino]methyl}-5-ethylnicotinic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imazethapyr
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Customer
Q & A

Q1: What is the primary mechanism of action of imazethapyr?

A1: this compound inhibits the acetohydroxy acid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts BCAA production, leading to the inhibition of protein synthesis and ultimately plant death.

Q2: How does the inhibition of ALS by this compound differ between tolerant and susceptible plants?

A2: Imidazolinone-tolerant crops, like some rice varieties, possess an altered form of the ALS enzyme with reduced sensitivity to this compound [, , , ]. This allows them to tolerate the herbicide while susceptible weeds are controlled.

Q3: Beyond direct ALS inhibition, are there other downstream effects of this compound on plants?

A3: Yes, this compound has been shown to affect nodule nitrogenase activity and nitrate reductase activity in soybean, impacting nitrogen metabolism []. Additionally, research indicates that this compound can influence soil microbial communities, with potential implications for nutrient cycling and ecosystem dynamics [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H16N4O3, and its molecular weight is 304.31 g/mol.

Q5: Does the presence of crop residues, like wheat straw, impact this compound dissipation?

A6: Research shows that straw mulch levels do not significantly affect the dissipation rates of this compound under no-till field conditions [].

Q6: How is this compound absorbed and translocated in plants?

A7: this compound can be absorbed through both roots and leaves [, , ]. Its translocation within the plant is primarily upward through the xylem [].

Q7: What factors can influence the absorption and translocation of this compound?

A8: Environmental factors, such as soil moisture and relative humidity, can affect this compound absorption [, ]. The addition of certain adjuvants, like bentazon, can also influence this compound uptake and translocation [].

Q8: How is this compound metabolized in plants?

A9: Cowpea, for example, exhibits tolerance to this compound due to its ability to metabolize the herbicide into nontoxic metabolites, including hydroxythis compound and its conjugates []. This metabolic detoxification is a key mechanism of resistance in some plant species.

Q9: What is the persistence of this compound in the soil?

A10: this compound typically has a half-life in soil ranging from a few days to several weeks, depending on soil type, moisture, and microbial activity [, ]. This relatively short persistence reduces the risk of carryover to subsequent crops.

Q10: What are the known mechanisms of this compound resistance in weeds?

A11: Resistance to this compound can arise from various mechanisms, including:* Target-site resistance: Mutations in the ALS enzyme can reduce its sensitivity to this compound, conferring resistance [, ].* Non-target-site resistance: Degradation enhancement mediated by cytochrome P450 monooxygenases (cytP450) has been implicated in this compound resistance, allowing resistant plants to metabolize the herbicide more efficiently [].

Q11: Is there cross-resistance between this compound and other herbicides?

A12: Yes, cross-resistance can occur between this compound and other ALS-inhibiting herbicides. For instance, common sunflower resistant to this compound also exhibited resistance to chlorimuron, another ALS inhibitor [].

Q12: Does this compound pose any environmental risks?

A14: While this compound is generally considered to have a favorable environmental profile due to its relatively short persistence in soil, its impact on non-target organisms, such as soil microbes, needs to be carefully considered [, ]. Understanding the herbicide's fate and behavior in the environment is crucial for minimizing potential ecological impacts.

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